molecular formula C5H11ClO2S B2545277 Chloromethyl tert-butyl sulfone CAS No. 24824-96-2

Chloromethyl tert-butyl sulfone

Cat. No.: B2545277
CAS No.: 24824-96-2
M. Wt: 170.65
InChI Key: TUCJVIHBZWDFJZ-UHFFFAOYSA-N
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Description

Chloromethyl tert-butyl sulfone (CMTBS) is an organic compound used in various fields of research and industry. Its chemical formula is C5H11ClO2S , and it is a sulfone derivative that contains both chlorine and sulfone functional groups. It is also known as 1-(chloromethyl)-2-methyl-2-propanesulfonyl chloride.


Synthesis Analysis

The synthesis of sulfones, such as this compound, has been well documented in the literature . Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The sulfone group can be employed as a temporary modulator of chemical reactivity . Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones .


Molecular Structure Analysis

The this compound molecule contains a total of 20 atoms. There are 11 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .


Chemical Reactions Analysis

Sulfones, like this compound, can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation . In addition, sulfone groups can stabilize adjacent carbanions .

Scientific Research Applications

1. Catalysis and Asymmetric Synthesis

Chloromethyl tert-butyl sulfone has been explored in the field of catalysis, particularly in asymmetric synthesis. Hashimoto et al. (2011) demonstrated the use of axially chiral dicarboxylic acid, including tert-butyl diazoacetate analogues like (diazomethyl)sulfone, in asymmetric Mannich-type reactions, highlighting the versatility of this compound in synthesizing chiral β-amino sulfones (Hashimoto et al., 2011).

2. Synthesis of Cephalosporins

In the pharmaceutical industry, the compound plays a significant role in the synthesis of cephalosporins, a class of antibiotics. Veinberg et al. (2000) described the synthesis of sulfones, including tert-butyl esters, as intermediates in producing cephalosporins, demonstrating the compound's utility in drug development (Veinberg et al., 2000).

3. Material Science and Polymer Research

In material science, this compound has been used as a precursor in polymer research. Jiang and Fréchet (1991) synthesized poly(vinyl tert-butyl carbonate-sulfone) via radical copolymerization, showing the compound's potential in creating novel polymers for microelectronics (Ying Jiang & J. Fréchet, 1991).

4. Organic Synthesis and Reaction Mechanisms

The compound is a key player in various organic synthesis processes. For instance, Gai et al. (1991) demonstrated the use of tert-butylsulfonylmethyllithium, prepared from tert-butyl methyl sulfone, in cyclopropanation reactions of alkenes, catalyzed by nickel(II) acetylacetonate (Y. Gai et al., 1991).

Properties

IUPAC Name

2-(chloromethylsulfonyl)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(2,3)9(7,8)4-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJVIHBZWDFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-96-2
Record name 2-chloromethanesulfonyl-2-methylpropane
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